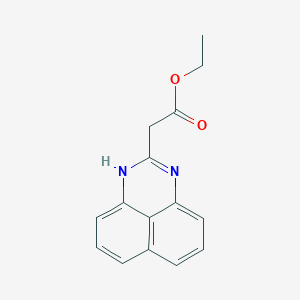
ethyl 1H-perimidin-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H-perimidin-2-ylacetate is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Recent studies have highlighted the biological activities of ethyl 1H-perimidin-2-ylacetate, particularly in the fields of medicinal chemistry and pharmacology. The compound has shown promise in several areas:
- Antitumor Activity : Research indicates that derivatives of perimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the perimidine structure can enhance its efficacy against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The IC50 values for these compounds often fall within a range that suggests significant potency compared to standard chemotherapeutic agents .
- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Compounds containing the perimidine moiety have been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the applications of this compound in scientific research:
- Case Study 1 : A study published in Medicinal Chemistry explored the synthesis of various perimidine derivatives, including this compound, and their biological evaluation against cancer cell lines. The results indicated that certain derivatives had enhanced activity compared to existing drugs, highlighting their potential as lead compounds for drug development .
- Case Study 2 : In another study focused on antimicrobial activity, researchers tested this compound against a panel of bacterial strains. The compound exhibited notable inhibitory effects, suggesting its potential use in formulating new antimicrobial agents .
Propiedades
Número CAS |
43183-27-3 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 2-(1H-perimidin-2-yl)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-14(18)9-13-16-11-7-3-5-10-6-4-8-12(17-13)15(10)11/h3-8H,2,9H2,1H3,(H,16,17) |
Clave InChI |
IUUXCTCHIRKLJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
SMILES canónico |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















